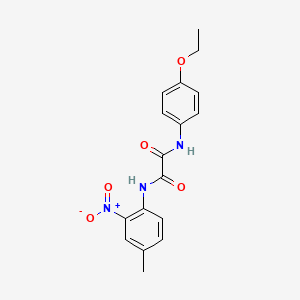![molecular formula C17H20N4O2S B2836859 2-Methyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836859.png)
2-Methyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazolo-triazole derivative, which possesses a unique structure that makes it an attractive candidate for drug discovery and development.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of novel 1,2,4-triazoles and triazolo[3,4-b][1,3,4] thiadiazines demonstrates the chemical versatility of thiazole and triazole derivatives. These compounds, including variations with morpholino groups, have been explored for their potential antimicrobial activity. The synthesis involves various chemical transformations, highlighting the compound's role in developing new synthetic methodologies (Abbady, 2014).
Antimicrobial Applications
Research into the antimicrobial properties of triazole derivatives, including those with morpholino modifications, has shown some compounds to exhibit significant antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bektaş et al., 2010; Asundaria et al., 2010).
Structural and Mechanistic Studies
The formation of two thiotriazoline polymorphs, including morpholin-4-ium derivatives, has been studied from an energetic viewpoint, showcasing the impact of crystallization conditions on the structural properties of these compounds. Such research underscores the importance of understanding the physical and chemical behaviors of triazole derivatives in various conditions (Shishkina et al., 2017).
Innovative Heterocyclic Systems
The synthesis of novel heterocyclic systems, such as pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazines, demonstrates the exploratory nature of research into compounds with the morpholino group. These efforts highlight the ongoing search for new molecules with potential applications in various fields of chemistry and pharmacology (Karimian & Karimi, 2020).
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-3-5-13(6-4-11)14(20-7-9-23-10-8-20)15-16(22)21-17(24-15)18-12(2)19-21/h3-6,14,22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXIGEXCAZRXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)

![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2836780.png)
![1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2836781.png)
![N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2836783.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2836784.png)

![(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836787.png)
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2836788.png)


![3-Fluoro-4-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2836798.png)

